molecular formula C23H25FN2O3S B2443202 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole CAS No. 878060-91-4

1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole

Cat. No. B2443202
CAS RN: 878060-91-4
M. Wt: 428.52
InChI Key: DRXAFYPJVGMXQT-UHFFFAOYSA-N
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Description

1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole, also known as AZ10606120, is a small molecule drug candidate that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole involves its ability to bind to specific proteins in cells, thereby modulating their activity. One of the proteins targeted by 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole is the protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting CK2 activity, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole can have various biochemical and physiological effects. For example, it can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole has been shown to have low toxicity in normal cells, making it a promising drug candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole in lab experiments is its specificity for certain proteins, which allows for targeted modulation of cellular activity. Additionally, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole has been shown to have low toxicity in normal cells, making it a safer alternative to other drugs. However, a limitation of using 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole in lab experiments is its relatively low potency, which may require higher concentrations to achieve desired effects.

Future Directions

There are several future directions for research on 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole. One direction is to further investigate its potential in cancer treatment, particularly in combination with other drugs. Another direction is to explore its potential in other diseases, such as autoimmune disorders. Additionally, research could focus on optimizing the synthesis method of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole to improve its potency and efficacy.

Synthesis Methods

The synthesis of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include 2-fluorobenzaldehyde, 1-azepan-2-one, and 3-bromo-1H-indole. The reaction proceeds through a series of steps involving condensation, reduction, and sulfonation to yield the final product.

Scientific Research Applications

1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole has been studied for its potential in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole can inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival.

properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c24-20-11-5-3-9-18(20)17-30(28,29)22-15-26(21-12-6-4-10-19(21)22)16-23(27)25-13-7-1-2-8-14-25/h3-6,9-12,15H,1-2,7-8,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXAFYPJVGMXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one

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